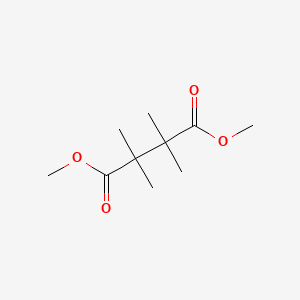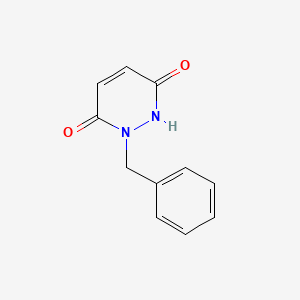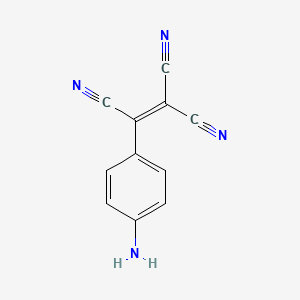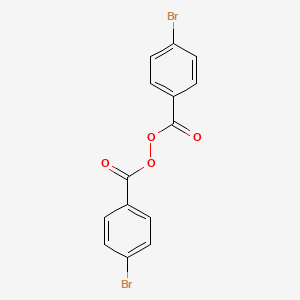
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinol moiety. This structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidinol moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine hydrochloride: Similar in structure but with a piperazine ring instead of a pyrrolidinol moiety.
3-(Trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of the target compound.
Uniqueness
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrrolidinol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1744-48-5 |
|---|---|
Formule moléculaire |
C11H13ClF3NO |
Poids moléculaire |
267.67 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(16)4-5-15-7-10;/h1-3,6,15-16H,4-5,7H2;1H |
Clé InChI |
QHXJNTDWIMIRGE-UHFFFAOYSA-N |
SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
SMILES canonique |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)


![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)
![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)



![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)

